molecular formula C21H17ClN2O5S B412221 3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide

3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide

Cat. No.: B412221
M. Wt: 444.9g/mol
InChI Key: CTNKOSRQVHPLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Sulfonylation: Attachment of the sulfonyl group to the phenethyl moiety.

    Amidation: Formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve:

    Molecular Targets: Interaction with specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonylureas: Known for their use in diabetes treatment.

    Benzamides: Used in various therapeutic applications, including antipsychotics and antiemetics.

Uniqueness

3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide’s unique combination of functional groups (sulfonyl, nitro, and benzamide) may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17ClN2O5S

Molecular Weight

444.9g/mol

IUPAC Name

3-(2-chloro-2-phenylethyl)sulfonyl-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C21H17ClN2O5S/c22-20(15-6-2-1-3-7-15)14-30(28,29)19-11-4-8-16(12-19)21(25)23-17-9-5-10-18(13-17)24(26)27/h1-13,20H,14H2,(H,23,25)

InChI Key

CTNKOSRQVHPLPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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